BenchChemオンラインストアへようこそ!

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide

PIM kinase inhibitor thiazole carboxamide structure-activity relationship

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide (CAS 1286710-58-4, MF: C₁₆H₁₆N₆O₂S, MW: 356.4 g/mol) is a synthetic small-molecule featuring a 2-(pyridin-3-ylamino)thiazole-4-carboxamide core linked via a propyl spacer to a 6-oxopyridazin-1(6H)-yl (pyridazinone) moiety. The compound belongs to the thiazolecarboxamide/pyridinecarboxamide structural class claimed as PIM kinase inhibitors in patents assigned to Incyte Holdings Corporation.

Molecular Formula C16H16N6O2S
Molecular Weight 356.4
CAS No. 1286710-58-4
Cat. No. B2892460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide
CAS1286710-58-4
Molecular FormulaC16H16N6O2S
Molecular Weight356.4
Structural Identifiers
SMILESC1=CC(=CN=C1)NC2=NC(=CS2)C(=O)NCCCN3C(=O)C=CC=N3
InChIInChI=1S/C16H16N6O2S/c23-14-5-2-8-19-22(14)9-3-7-18-15(24)13-11-25-16(21-13)20-12-4-1-6-17-10-12/h1-2,4-6,8,10-11H,3,7,9H2,(H,18,24)(H,20,21)
InChIKeyHFXYROXYWDWGBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide (CAS 1286710-58-4) – Compound Identity and Procurement Context for PIM Kinase Research


N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide (CAS 1286710-58-4, MF: C₁₆H₁₆N₆O₂S, MW: 356.4 g/mol) is a synthetic small-molecule featuring a 2-(pyridin-3-ylamino)thiazole-4-carboxamide core linked via a propyl spacer to a 6-oxopyridazin-1(6H)-yl (pyridazinone) moiety. The compound belongs to the thiazolecarboxamide/pyridinecarboxamide structural class claimed as PIM kinase inhibitors in patents assigned to Incyte Holdings Corporation [1]. It is offered as a research-grade chemical (typical purity: 95%) by specialty chemical suppliers for use in preclinical kinase inhibition studies [2]. No dedicated peer-reviewed publication reports its individual biological characterization; all available mechanistic information derives from the patent genus disclosure.

Why Generic Substitution Fails for N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide in PIM-Targeted Studies


Within the Incyte PIM inhibitor patent family, compounds are defined by a generic Markush formula that encompasses diverse A-ring, B-ring, and linker combinations [1]. The target compound is distinguished by its unique combination of a 6-oxopyridazin-1(6H)-yl A-ring moiety and a pyridin-3-ylamino substituent at the thiazole 2-position—a substructure pattern that departs from the more extensively exemplified 2-(2,6-difluorophenyl)-thiazole-4-carboxamide scaffold found in advanced leads such as INCB053914 (uzansertib) . Published PIM inhibitor SAR demonstrates that even conservative modifications to the thiazole 2-substituent and the A-ring heterocycle can shift PIM isoform selectivity profiles by orders of magnitude . Procurement of a generic thiazolecarboxamide without the specific oxopyridazinyl-propyl and pyridin-3-ylamino substitution pattern therefore carries a high risk of unrecognized potency gaps and altered selectivity profiles that confound target validation experiments.

Product-Specific Quantitative Evidence Guide: N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide Differentiation Data


Structural Differentiation from the Closest Purchasable Analog: 2-Phenyl vs. 2-(Pyridin-3-ylamino) Thiazole Substitution

The closest commercially available analog is N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenylthiazole-4-carboxamide (CAS not publicly assigned), which bears a phenyl group at the thiazole 2-position instead of the pyridin-3-ylamino group present in the target compound . In the Incyte PIM inhibitor patent family, the 2-(pyridin-3-ylamino)thiazole-4-carboxamide substructure is explicitly claimed as a distinct embodiment, and the presence of the pyridin-3-ylamino NH donor/acceptor is expected to alter hinge-region hydrogen-bonding interactions with the kinase ATP-binding pocket relative to the 2-phenyl analog, which lacks this hydrogen-bonding capacity [1]. No head-to-head biochemical comparison of these two compounds has been published.

PIM kinase inhibitor thiazole carboxamide structure-activity relationship heterocyclic chemistry

PIM Kinase Pan-Inhibition Potential: Class-Level Evidence from the Incyte Thiazolecarboxamide Patent Family

The Incyte patent family (US10828290B2, US10265307, US10517858, US11229631) discloses that thiazolecarboxamide compounds of the claimed genus inhibit PIM-1, PIM-2, and/or PIM-3 kinases with IC₅₀ values spanning <10 nM to >10,000 nM, depending on specific substitution patterns [1]. Exemplified compounds with the 2-(pyridin-3-ylamino)thiazole-4-carboxamide core (e.g., Example compounds in related patents) have been reported to show IC₅₀ values <100 nM against PIM-2 and PIM-1/PIM-3 in biochemical assays [2]. The target compound falls within the same structural genus but its individual IC₅₀ values have not been publicly disclosed. In contrast, the advanced clinical candidate INCB053914 (uzansertib), which features a 2-(2,6-difluorophenyl)thiazole-4-carboxamide core rather than the 2-(pyridin-3-ylamino) variant, exhibits IC₅₀ values of 0.24 nM (PIM1), 30 nM (PIM2), and 0.12 nM (PIM3) .

PIM1 PIM2 PIM3 kinase inhibition oncology

Pyridazinone Moiety as a Metabolic Stability and Solubility Modulator: Class-Level Inference from Related 6-Oxopyridazine Series

The 6-oxopyridazin-1(6H)-yl (pyridazinone) moiety incorporated in the target compound has been independently characterized in multiple medicinal chemistry programs as a physicochemical property modulator. In a recently published series of 6-oxopyridazine derivatives (compounds 8a–c), the pyridazinone ring contributed to aqueous solubility and were capable of inhibiting human coronavirus 229E with significant efficacy [1]. Separately, a benzamide series built on the pyridazinone scaffold yielded a potent oral Class I selective HDAC inhibitor with favorable pharmacokinetic properties, demonstrating that the 6-oxopyridazine substructure is compatible with oral bioavailability [2]. The target compound incorporates this same pyridazinone moiety linked via a propyl chain to the thiazolecarboxamide core, a design feature absent from the 2-arylthiazole PIM inhibitor series (e.g., INCB053914) that instead employ fused cyclopenta[b]pyridine or related bicyclic A-ring systems .

metabolic stability solubility pyridazinone drug-like properties

Propyl Linker Length Differentiation: Impact on Target Engagement Flexibility

The target compound employs a three-carbon (propyl) linker between the 6-oxopyridazinone ring and the thiazole-4-carboxamide core. In contrast, many closely related catalog analogs utilize a two-carbon (ethyl) linker (e.g., N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, which displayed an IC₅₀ of approximately 20 µM against a cancer cell line after 48 hours) . The additional methylene unit in the propyl linker provides increased conformational degrees of freedom and a slightly extended reach (approximately 1.2–1.5 Å additional length in extended conformation), which may alter the binding pose of the pyridazinone moiety within or adjacent to the kinase active site [1]. In the related SGLT2 inhibitor program, pyridazine-thiazole analogs with varying linker lengths showed distinct activity profiles, confirming that linker length is a meaningful SAR parameter in this chemotype [2].

linker optimization conformational flexibility kinase inhibitor design spacer length

Optimal Research and Industrial Application Scenarios for N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide


PIM Kinase Inhibitor Lead Discovery and SAR Exploration

This compound is best utilized as a structurally distinct starting point or comparator in PIM kinase inhibitor lead optimization programs. Its 2-(pyridin-3-ylamino)thiazole-4-carboxamide core differs fundamentally from the extensively characterized 2-(2,6-difluorophenyl)thiazole scaffold used in clinical-stage PIM inhibitors such as INCB053914 . Researchers can use this compound to probe whether the pyridin-3-ylamino moiety confers altered PIM isoform selectivity profiles, particularly given the documented sensitivity of PIM-2 to modifications at the thiazole 2-position in the Incyte patent family [1]. The compound is suitable for initial biochemical PIM panel screening to establish its individual IC₅₀ fingerprint.

Pyridazinone-Containing Kinase Inhibitor Scaffold Hopping

The 6-oxopyridazin-1(6H)-yl moiety represents a privileged scaffold in kinase inhibitor design that has demonstrated utility in HDAC, antiviral, and anticoagulant programs [2]. This compound enables 'scaffold hopping' studies where the pyridazinone A-ring replaces the fused bicyclic systems (e.g., cyclopenta[b]pyridine) employed in advanced PIM inhibitors. The propyl linker provides conformational flexibility that may allow the pyridazinone to engage different sub-pockets within the kinase domain, potentially revealing novel binding modes not accessible to rigid or shorter-linked analogs [3].

Chemical Biology Tool for Hinge-Region Hydrogen-Bonding Investigation

The pyridin-3-ylamino substituent at the thiazole 2-position introduces a secondary amine hydrogen-bond donor and a pyridine nitrogen acceptor. In kinase inhibitor design, the hinge region is a critical binding determinant, and subtle changes in H-bonding capacity can dramatically affect affinity and selectivity. This compound can serve as a matched molecular pair with its 2-phenyl analog to deconvolute the contribution of hinge-region hydrogen bonding to PIM kinase binding, provided both compounds are screened under identical assay conditions .

Linker Length Optimization in Heterocyclic Conjugate Series

The three-carbon propyl linker differentiates this compound from the more common ethyl-linked pyridazinone-thiazole conjugates. In systematic SAR campaigns, this compound fills the 'n=3' position in a linker length scan, enabling researchers to evaluate how an additional methylene unit affects target affinity, cellular permeability, and metabolic stability. This is particularly relevant given that linker length has been shown to modulate activity in related pyridazine-thiazole series (e.g., SGLT2 inhibitors) [3].

Quote Request

Request a Quote for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(pyridin-3-ylamino)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.